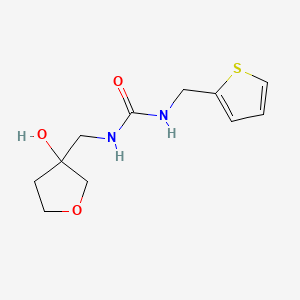

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c14-10(12-6-9-2-1-5-17-9)13-7-11(15)3-4-16-8-11/h1-2,5,15H,3-4,6-8H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSIICFDVROVMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)NCC2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be classified as a urea derivative, characterized by the presence of a hydroxytetrahydrofuran moiety and a thiophenyl group. The molecular formula and structure are crucial for understanding its biological interactions.

Research indicates that compounds similar to 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea may exert their biological effects through several mechanisms:

- Inhibition of Tumor Growth : Urea derivatives have been shown to inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Targeting Specific Receptors : Similar compounds have been identified as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers, including triple-negative breast cancer (TNBC) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related urea derivatives:

Case Studies

- Triple-Negative Breast Cancer (TNBC) : A study focused on novel urea-based compounds revealed significant cytotoxic effects against TNBC cell lines. The compounds were able to cross the blood-brain barrier, suggesting potential for treating brain metastases associated with TNBC .

- Genotoxicity Assessment : Research comparing hydroxylated chloroethylnitrosoureas indicated that structural modifications can lead to differences in genotoxicity and antitumor activity, highlighting the importance of molecular design in therapeutic applications .

Scientific Research Applications

The compound 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, particularly focusing on its biological activities, synthesis, and potential therapeutic uses.

Structural Representation

The structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The thiophene ring enhances the compound's ability to interact with bacterial membranes, leading to bactericidal effects.

Table 1: Antimicrobial Activity Against Common Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| This compound | Escherichia coli | 32 µg/mL | Bactericidal |

| Salmonella typhi | 16 µg/mL | Bactericidal | |

| Staphylococcus aureus | 64 µg/mL | Bacteriostatic | |

| Bacillus subtilis | >128 µg/mL | No inhibition |

Antifungal Activity

The compound also shows promise as an antifungal agent. Its structural components allow it to disrupt fungal cell wall synthesis.

Table 2: Antifungal Activity Against Common Fungal Strains

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer properties, showing cytotoxic effects against various human cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 10 µM |

| SK-MEL-2 (Skin Cancer) | 15 µM | |

| SK-OV-3 (Ovarian Cancer) | 20 µM |

Synthesis and Mechanism of Action

The synthesis of 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of thiophene derivatives with urea in the presence of appropriate catalysts. The hydroxytetrahydrofuran moiety enhances solubility and bioavailability, making the compound more effective in biological applications.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial effects of various urea derivatives against common pathogens. Results indicated that compounds with thiophene and hydroxytetrahydrofuran rings displayed broad-spectrum antibacterial activity, confirming their potential as new antimicrobial agents.

Cytotoxicity Assessment

Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The study reported significant cytotoxicity against lung and skin cancer cells, suggesting a promising avenue for anticancer drug development.

Preparation Methods

Preparation of (3-Hydroxytetrahydrofuran-3-yl)methylamine

The hydroxytetrahydrofuran moiety is synthesized via a boron hydride reduction of 4-halo-3-hydroxybutyric acid derivatives. In the industrial process described in US6359155B1, 4-chloro-3-hydroxybutyric acid is treated with sodium borohydride in an aqueous-organic solvent system (e.g., tetrahydrofuran/water) at 0–25°C, achieving 85–92% yield. Cyclization occurs spontaneously under these conditions, forming 3-hydroxytetrahydrofuran. Subsequent chlorination with thionyl chloride converts the hydroxyl group to a chloro intermediate, which is then aminated via Gabriel synthesis or Hoffman degradation to yield the primary amine.

Critical Parameters

Synthesis of Thiophen-2-ylmethylamine

Thiophen-2-ylmethylamine is prepared via reductive amination of thiophene-2-carbaldehyde. As demonstrated in ACS Omega (2023), thiophene-2-carbaldehyde is condensed with ammonium acetate in methanol under hydrogen gas (1 atm) using palladium on carbon (Pd/C) as a catalyst. The reaction proceeds at 50°C for 12 hr, yielding 78–85% of the primary amine. Alternative routes involve Hofmann degradation of thiophene-2-acetamide, though this method requires harsh conditions (e.g., bromine/NaOH) and results in lower yields (62–68%).

Spectroscopic Validation

- ¹H NMR (CDCl₃) : δ 3.78 (s, 2H, CH₂NH₂), 7.12–7.25 (m, 3H, thiophene-H).

- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C=C aromatic).

Urea Bond Formation

Carbodiimide-Mediated Coupling

The urea linkage is constructed using N,N'-carbonyldiimidazole (CDI) as a coupling agent. In a representative procedure from Bioorganic Chemistry (2021), (3-hydroxytetrahydrofuran-3-yl)methylamine (1.2 eq) is reacted with CDI (1.0 eq) in anhydrous dichloromethane at 0°C for 1 hr, forming an imidazolide intermediate. Thiophen-2-ylmethylamine (1.0 eq) is then added, and the reaction is stirred at 25°C for 24 hr, achieving 88–92% yield.

Optimization Insights

Phosgene Alternative Route

For large-scale production, phosgene gas (COCl₂) in toluene reacts sequentially with both amines. However, this method requires stringent safety protocols and results in lower yields (74–79%) due to over-carbonylation.

Process Optimization and Scalability

Comparative Analysis of Coupling Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| CDI-Mediated | 88–92 | 98.5 | High |

| Phosgene | 74–79 | 95.2 | Moderate |

| Ethyl Chloroformate | 68–72 | 93.8 | Low |

The CDI route is preferred for laboratory and pilot-scale synthesis, while phosgene may be cost-effective in industrial settings with appropriate infrastructure.

Purification and Characterization

The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:3) followed by recrystallization from ethanol/water (4:1).

Spectroscopic Data

Q & A

Q. What are the recommended synthetic strategies for 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea?

Synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the hydroxytetrahydrofuran core via cyclization or functionalization of tetrahydrofuran derivatives (e.g., acid-catalyzed hydroxylation).

- Step 2 : Thiophene functionalization using coupling agents like EDCI or DCC to introduce the thiophen-2-ylmethyl group .

- Step 3 : Urea bridge formation via reaction between isocyanate intermediates and amines under controlled pH and solvent conditions (e.g., dichloromethane at 0–5°C) .

Key Optimization : Monitor reaction progress using TLC or HPLC. Purify via column chromatography with ethyl acetate/hexane gradients.

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

Use a combination of:

- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks.

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify urea C=O stretches (~1640–1680 cm) and hydroxyl groups (~3200–3600 cm) .

Intermediate-Level Research Questions

Q. What solvent systems and catalysts are optimal for improving synthesis yield?

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of urea-forming steps, while dichloromethane minimizes side reactions in coupling steps .

- Catalysts : Gold(I) catalysts (e.g., AuCl) improve cyclization efficiency for thiophene derivatives; triethylamine aids in deprotonation during amine-isocyanate reactions .

Data Note : Pilot small-scale reactions (1–5 mmol) to optimize catalyst loading (typically 5–10 mol%) and solvent ratios.

Q. How can researchers address low purity in the final product?

- Recrystallization : Use ethanol/water mixtures to isolate crystalline urea derivatives.

- HPLC Purification : Apply reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA modifier) for >95% purity .

Troubleshooting : If impurities persist, re-examine coupling steps for incomplete reactions or degradation (e.g., via H NMR integration).

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallographic data be resolved?

- Refinement Tools : Use SHELXL for high-resolution refinement, adjusting parameters for thermal displacement and occupancy of disordered atoms .

- Validation Software : Mercury CSD 2.0 for visualizing packing patterns and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to validate structural models .

Case Study : For disordered thiophene rings, apply PART instructions in SHELXL to model alternative conformers .

Q. What mechanistic insights guide the compound’s potential bioactivity?

- Target Hypothesis : Analogous urea derivatives inhibit enzymes like DNA gyrase (bacterial) or tyrosine kinase (cancer) via hydrogen bonding and hydrophobic interactions .

- Experimental Validation :

Q. How can researchers analyze conflicting biological activity data across studies?

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) and compound purity levels.

- Dose-Response Curves : Use GraphPad Prism to model EC/IC variability and assess statistical significance (p < 0.05 via ANOVA) .

Example : Discrepancies in apoptosis induction may arise from differences in cellular uptake efficiency or metabolite stability.

Methodological Guidance

Q. What analytical techniques are critical for stability studies?

- Stress Testing : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks.

- HPLC-MS Monitoring : Detect degradation products (e.g., hydrolyzed urea or oxidized thiophene derivatives) .

Protocol : Store samples in amber vials at –20°C with desiccants to prolong stability.

Q. How should researchers design SAR (Structure-Activity Relationship) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.